molecular formula C5H7N3O B2511971 1-(4H-1,2,4-triazol-3-yl)propan-1-one CAS No. 1480235-50-4

1-(4H-1,2,4-triazol-3-yl)propan-1-one

Cat. No.: B2511971
CAS No.: 1480235-50-4
M. Wt: 125.131
InChI Key: LRRQOKCTIMDAOG-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)propan-1-one is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of the compound 1-(4H-1,2,4-triazol-3-yl)propan-1-one is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes .

Mode of Action

This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .

Biochemical Pathways

The action of this compound affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, this compound prevents the conversion of androgens to estrogens . This disruption can lead to downstream effects such as the modulation of hormone-responsive cancers .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds with different targets . This leads to the improvement of its absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the aromatase enzyme and a subsequent decrease in estrogen production . This can lead to the suppression of the growth of hormone-responsive cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water and other suitable medicinal solvents can affect its bioaccessibility and use in many drug release systems . Additionally, the compound’s interaction with the aromatase enzyme can be influenced by the presence of other molecules in the cellular environment .

Preparation Methods

The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with propanone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, a one-pot synthesis approach can be used, where all reactants are combined in a single reaction vessel, reducing the need for multiple purification steps .

Chemical Reactions Analysis

1-(4H-1,2,4-triazol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)propan-1-one has a wide range of scientific research applications:

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-4(9)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRQOKCTIMDAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480235-50-4
Record name 1-(4H-1,2,4-triazol-3-yl)propan-1-one
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